molecular formula C9H7F3N2O3 B14864405 N-[3-nitro-5-(trifluoromethyl)phenyl]acetamide

N-[3-nitro-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B14864405
M. Wt: 248.16 g/mol
InChI Key: OKSDKZMXOQPZOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-nitro-5-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and an acetamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-nitro-5-(trifluoromethyl)phenyl]acetamide typically involves the nitration of 3-(trifluoromethyl)aniline followed by acetylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the meta position relative to the trifluoromethyl group. The resulting 3-nitro-5-(trifluoromethyl)aniline is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for temperature and pressure control is common in industrial settings to optimize the reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[3-nitro-5-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The acetamide group can be hydrolyzed to form the corresponding amine under acidic or basic conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide group, to form corresponding carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Hydrochloric acid or sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-amino-5-(trifluoromethyl)phenylacetamide.

    Substitution: 3-nitro-5-(trifluoromethyl)aniline.

    Oxidation: 3-nitro-5-(trifluoromethyl)benzoic acid.

Scientific Research Applications

N-[3-nitro-5-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-nitro-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The acetamide group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide: Similar structure but with the nitro group at the para position.

    3-(trifluoromethyl)aniline: Lacks the nitro and acetamide groups.

    3-nitro-5-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of an acetamide group.

Uniqueness

N-[3-nitro-5-(trifluoromethyl)phenyl]acetamide is unique due to the combination of its nitro, trifluoromethyl, and acetamide groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitro and acetamide groups provide sites for further chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C9H7F3N2O3

Molecular Weight

248.16 g/mol

IUPAC Name

N-[3-nitro-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C9H7F3N2O3/c1-5(15)13-7-2-6(9(10,11)12)3-8(4-7)14(16)17/h2-4H,1H3,(H,13,15)

InChI Key

OKSDKZMXOQPZOU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.